5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that incorporates both quinoline and triazole structural features. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and material science. Its unique structure allows for various chemical modifications, making it a valuable building block in synthetic organic chemistry.
The compound is cataloged under the identifier 1094246-02-2 and has been documented in various chemical databases, including PubChem, where it is described with its molecular formula and InChI key RGYZNAKURPDCAZ-UHFFFAOYSA-N .
5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. It is classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms in its ring structures.
The synthesis of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves cyclization reactions between quinoline derivatives and azide compounds. A common method includes:
The synthesis often requires controlled conditions to optimize yield and purity. Industrial production methods may utilize automated reactors and continuous flow systems to enhance efficiency. Specific reagents such as sodium azide are commonly employed in these reactions .
The molecular structure of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid features a quinoline moiety attached to a triazole ring with a carboxylic acid functional group.
Key structural data includes:
5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid can participate in several types of chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide. For reduction reactions, sodium borohydride and lithium aluminum hydride are frequently used .
The mechanism of action for 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with biological targets:
5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid typically forms crystalline solids with moderate solubility in polar solvents.
Key chemical properties include:
This compound exhibits stability under standard laboratory conditions but may decompose upon prolonged exposure to strong acids or bases.
5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific uses:
This compound represents a significant area of interest due to its diverse applications and potential therapeutic benefits in various fields of research.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction remains the cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazole-quinoline hybrids, including 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid. Key optimization parameters involve catalyst systems, solvent environments, and temperature control to achieve >90% regioselectivity for the 1,4-isomer. Bimetallic systems (CuI/ZnII) in tert-butanol/water (3:1) at 60°C significantly enhance reaction kinetics by stabilizing the copper(I) acetylide intermediate while suppressing quinoline coordination-induced deactivation [7]. Ligand engineering—particularly with tris(benzyltriazolyl)methylamine (TBTA)—mitigates copper-induced side reactions and enables reactions at ≤0.1 mol% catalyst loading. Microwave-assisted CuAAC (80°C, 15 min) dramatically reduces reaction times from 24 hours to <30 minutes while maintaining yields >85%, as validated by HPLC monitoring [7] [9].
Table 1: CuAAC Optimization for 1,4-Disubstituted Triazole-Quinoline Hybrids
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (1,4:1,5) |
---|---|---|---|---|---|
CuSO₄/sodium ascorbate | DMF/H₂O | 25 | 24 | 78 | >98:2 |
CuI/Zn(OTf)₂ | t-BuOH/H₂O | 60 | 8 | 92 | >99:1 |
CuBr/TBTA | THF | 50 | 12 | 95 | >99:1 |
Cu@MOF-199 | EtOH | 70 | 6 | 89 | 97:3 |
One-pot methodologies streamline access to triazole-4-carboxylic acids by integrating in situ azide generation, cycloaddition, and carboxylate deprotection. 8-Azidoquinoline precursors undergo cycloaddition with ethyl 2-methylpropiolate under Cu(I) catalysis, followed by alkaline hydrolysis (NaOH/EtOH, 70°C), delivering the target carboxylic acid in 82–90% yield without intermediate purification [9]. Critical to success is the sequential addition of reagents: 1) Diazotization of 8-aminoquinoline with NaNO₂/HCl at 0°C, 2) Azide trapping with NaN₃, 3) Direct addition of acetylenedicarboxylate and catalyst, and 4) Hydrolysis with K₂CO₃ in ethanol at reflux. This protocol minimizes hazardous azide handling and achieves 90% isolated yield through crystallization-driven purification. Solvent optimization demonstrates ethanol’s superiority over DMF or THF by suppressing ester hydrolysis during cycloaddition [6] [9].
The quinoline-8-yl group’s ambidentate nature necessitates protective strategies for site-selective derivatization. N-Oxide formation (m-CPBA, CH₂Cl₂, 0°C → 25°C) prior to azidation directs electrophilic substitution exclusively to C5, avoiding C4/C2 competing pathways. Subsequent BF₃·OEt₂-mediated N-oxide reduction and SNAr with NaN₃ affords 8-azidoquinoline with <5% C5-azido byproduct [1] [3]. For C3-functionalized variants, Pd(0)-catalyzed C–H activation using directing groups (e.g., pivaloyl at C2) enables coupling with aryl halides before azide installation. Computational modeling (DFT) reveals that the C8 position’s electron deficiency (Mulliken charge: –0.32 e) facilitates nucleophilic displacement, whereas C2/C4 positions (–0.18 e) favor electrophilic pathways, guiding protecting group selection [1] [10].
Table 2: Regioselective Modification Strategies for Quinoline-8-yl Derivatives
Target Position | Protecting Group | Key Reagent | Reaction Conditions | Selectivity (%) |
---|---|---|---|---|
C8-azide | N-oxide | NaN₃, BF₃·OEt₂ | DCE, 80°C, 12 h | >95 |
C5-bromo | None | Br₂, AlCl₃ | CHCl₃, 25°C, 2 h | 88 |
C3-aryl | Pivaloyl | ArBpin, Pd(OAc)₂ | DMF, 100°C, 18 h | 82 |
Carboxylic acid bioisosteres expand the druglikeness of triazole-quinoline scaffolds while preserving metalloenzyme binding. Direct coupling of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid with morpholine using thionyl chloride yields the morpholino amide with 61.9% efficiency after recrystallization (MeOH) [1]. Alternatively, carboxamide synthesis via mixed anhydride intermediates (ClCO₂Et, NMM) minimizes epimerization compared to carbodiimide activation. For tetrazole bioisosteres, cyclocondensation with NaN₃/P(OPh)₃ in refluxing toluene achieves 75% conversion, validated by ¹⁵N NMR monitoring. In situ IR spectroscopy confirms that activating agents like CDI (1,1′-carbonyldiimidazole) suppress racemization during peptide coupling, crucial for chiral analog synthesis [4] [7].
Table 3: Bioisostere Synthesis from Triazole-4-Carboxylic Acid
Bioisostere | Reagents | Conditions | Yield (%) | Application Scope |
---|---|---|---|---|
Morpholino amide | SOCl₂, morpholine | THF, 0°C → 25°C, 2 h | 62 | Broad |
Tetrazole | NaN₃, P(OPh)₃ | Toluene, 110°C, 24 h | 75 | Acid-sensitive substrates |
Oxadiazolone | CDI, NH₂OH·HCl | DMF, 80°C, 8 h | 68 | Kinase inhibitor scaffolds |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7